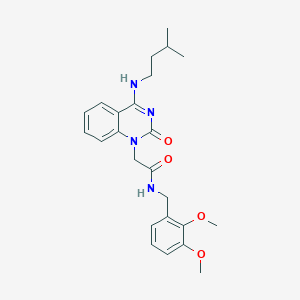![molecular formula C15H12N2O2 B2981685 2-{[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]amino}benzenecarbonitrile CAS No. 477858-46-1](/img/structure/B2981685.png)
2-{[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]amino}benzenecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]amino}benzenecarbonitrile is a useful research compound. Its molecular formula is C15H12N2O2 and its molecular weight is 252.273. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary targets of 2-{[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]amino}benzenecarbonitrile are bacterial proteins . These proteins are essential for the survival and proliferation of bacteria, making them ideal targets for antimicrobial action .
Mode of Action
This compound interacts with its bacterial protein targets through a process known as molecular docking . This interaction disrupts the normal function of these proteins, leading to the inhibition of bacterial growth .
Biochemical Pathways
It is known that the compound’s antimicrobial action disrupts essential bacterial processes, leading to the death of the bacteria .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth . This is achieved through the disruption of essential bacterial proteins, leading to the death of the bacteria .
生化分析
Biochemical Properties
2-{[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]amino}benzenecarbonitrile plays a crucial role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to interact with enzymes such as oxidoreductases and transferases, influencing their catalytic activities. The Schiff base linkage in the compound allows it to form stable complexes with metal ions, which can act as cofactors in enzymatic reactions. These interactions can modulate the enzyme’s activity, either enhancing or inhibiting its function, depending on the specific biochemical context .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and nitric oxide (NO) signaling. By modulating these pathways, the compound can affect gene expression and cellular metabolism. For instance, it can upregulate antioxidant defense mechanisms in cells, thereby protecting them from oxidative stress . Additionally, the compound’s interaction with cellular receptors can lead to changes in cell proliferation and apoptosis rates.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to active sites of enzymes, where it can act as an inhibitor or activator. The Schiff base linkage allows the compound to form reversible covalent bonds with amino acid residues in the enzyme’s active site, altering its conformation and activity. This interaction can lead to changes in the enzyme’s catalytic efficiency and substrate specificity . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods. Studies have shown that the compound’s activity can diminish over time due to hydrolysis of the Schiff base linkage. Long-term exposure to the compound in cell cultures has revealed sustained effects on cellular function, including prolonged activation of antioxidant pathways and modulation of metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound has been found to exert protective effects against oxidative stress and inflammation. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to generate ROS at high concentrations, overwhelming the cellular antioxidant defenses . Threshold effects have been observed, where a specific dosage range maximizes the compound’s beneficial effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s interaction with enzymes such as glutathione S-transferase can enhance its detoxification and excretion from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance proteins (MRPs), facilitating its uptake and efflux. These interactions can influence the compound’s localization and accumulation in specific tissues, affecting its overall bioavailability and efficacy .
属性
IUPAC Name |
2-[(2-hydroxy-5-methoxyphenyl)methylideneamino]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-13-6-7-15(18)12(8-13)10-17-14-5-3-2-4-11(14)9-16/h2-8,10,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFUDBRMWQQGRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2981603.png)
![[2-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2981604.png)
![ethyl 4-{2-[(5-{[(furan-2-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B2981606.png)
![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyrimidine](/img/structure/B2981607.png)
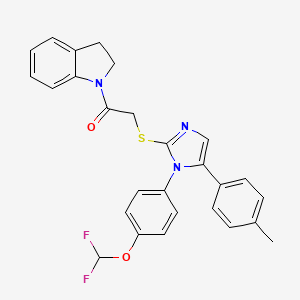
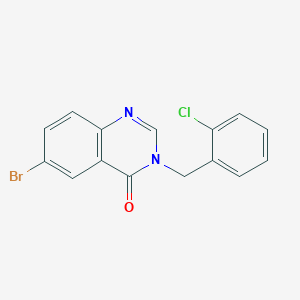
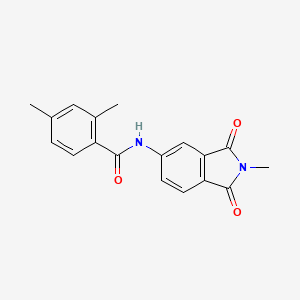
![2-Amino-2-[3-chloro-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2981614.png)
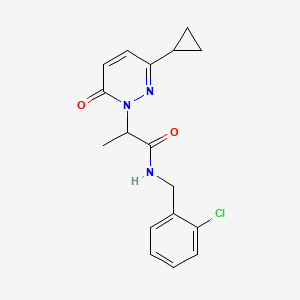
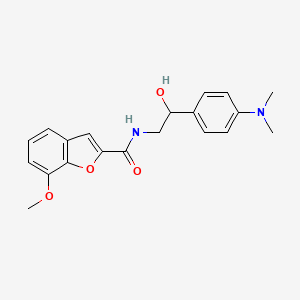
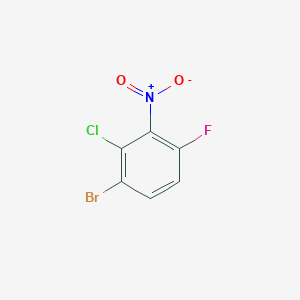
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide](/img/structure/B2981621.png)
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2981622.png)
